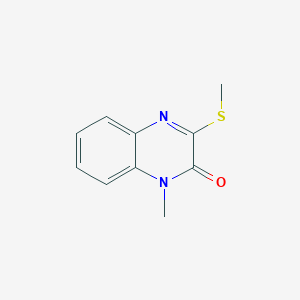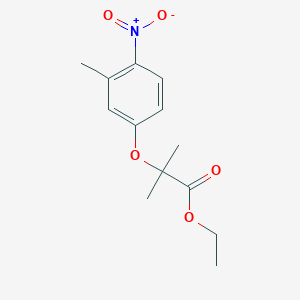![molecular formula C18H16ClNO6 B6033669 dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate](/img/structure/B6033669.png)
dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-{[(4-chlorophenoxy)acetyl]amino}terephthalate is a chemical compound that has gained interest in scientific research due to its unique properties and potential applications. This compound is also known as DCPT, and it is a terephthalate derivative that has a chlorophenoxyacetyl group attached to one of its amine groups.
Mécanisme D'action
The mechanism of action of DCPT is not fully understood, but it is believed to interact with cellular membranes and proteins. It has been shown to induce apoptosis in cancer cells, possibly through its interaction with the mitochondrial membrane. DCPT has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase.
Biochemical and Physiological Effects:
DCPT has been shown to have low toxicity in vitro and in vivo, making it a promising compound for further research. It has been shown to have anti-inflammatory properties and may have potential as a treatment for neurodegenerative diseases. DCPT has also been shown to have antioxidant activity, which may be beneficial in preventing cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DCPT is its ability to penetrate cell membranes, making it a useful tool for studying intracellular processes. It is also relatively easy to synthesize in the laboratory. However, DCPT is not water-soluble, which can make it difficult to use in some experiments. It also has limited stability in solution, which can make long-term storage challenging.
Orientations Futures
There are several potential future directions for research on DCPT. One area of interest is its potential as a drug delivery system. Researchers are also exploring its use as a fluorescent probe for imaging biological systems, particularly cancer cells. Additionally, there is interest in studying its potential as a treatment for neurodegenerative diseases and as an anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of DCPT and its potential applications.
In conclusion, DCPT is a promising compound that has potential applications in scientific research. Its unique properties make it a useful tool for studying intracellular processes and its low toxicity makes it a promising candidate for further research. While there are limitations to its use in some experiments, there are several potential future directions for research on DCPT.
Méthodes De Synthèse
The synthesis of DCPT involves the reaction of dimethyl terephthalate with 4-chlorophenoxyacetic acid in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) and dicyclohexylcarbodiimide (DCC). The resulting product is then treated with ammonia to yield DCPT. This method has been optimized to produce high yields of pure DCPT.
Applications De Recherche Scientifique
DCPT has shown potential as a fluorescent probe for imaging biological systems, particularly cancer cells. It has been used as a tool to study the intracellular trafficking of proteins and lipids. Additionally, DCPT has been studied as a potential drug delivery system due to its ability to penetrate cell membranes. It has also been used as a building block for the synthesis of other compounds with potential biological activity.
Propriétés
IUPAC Name |
dimethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO6/c1-24-17(22)11-3-8-14(18(23)25-2)15(9-11)20-16(21)10-26-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQSRPDQVMZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6033590.png)
![3-methoxy-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6033598.png)
![4-{1-[(2,5-dimethoxyphenyl)sulfonyl]-2-pyrrolidinyl}-5-ethyl-3-methylisoxazole](/img/structure/B6033605.png)


![2-[4-(2-fluorophenyl)-1-piperazinyl]-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B6033623.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6033633.png)
![1-benzyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B6033638.png)
![9-phenyl-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6033640.png)

![[2-({2-[(4-bromobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6033643.png)
![(1S*,4S*)-2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6033681.png)
![methyl N-[3-(2-chlorophenyl)-3-phenylpropanoyl]-N-methylglycinate](/img/structure/B6033682.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6033696.png)